molecular formula C12H15Cl3N2O B13047902 N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine

N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine

Cat. No.: B13047902
M. Wt: 309.6 g/mol
InChI Key: UQKXVYQXFNZXER-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine (CAS 623-25-6, C₈H₈Cl₂N, MW 175.06 g/mol) is a chlorinated morpholine derivative featuring a 2,6-dichlorobenzylamine moiety and a chloromethyl group attached to the morpholine ring. This compound is synthesized via nucleophilic substitution or coupling reactions involving dichlorobenzylamine precursors and chloromethylmorpholine intermediates. Its structural complexity and halogenated nature make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for bioactive molecules requiring lipophilic and electron-withdrawing substituents .

Properties

Molecular Formula

C12H15Cl3N2O

Molecular Weight

309.6 g/mol

IUPAC Name

2-(chloromethyl)-N-[(2,6-dichlorophenyl)methyl]morpholin-4-amine

InChI

InChI=1S/C12H15Cl3N2O/c13-6-9-8-17(4-5-18-9)16-7-10-11(14)2-1-3-12(10)15/h1-3,9,16H,4-8H2

InChI Key

UQKXVYQXFNZXER-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1NCC2=C(C=CC=C2Cl)Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine typically involves the reaction of 2,6-dichlorobenzylamine with chloromethylmorpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. One common method involves the use of a solvent such as toluene or dichloromethane, with the reaction being catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine involves its interaction with specific molecular targets and pathways within cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine 623-25-6 C₈H₈Cl₂N 175.06 Morpholine, 2,6-dichlorobenzyl, chloromethyl
2,4-Dichlorobenzylamine [95-00-1] C₇H₇Cl₂N 176.04 2,4-dichlorobenzyl, primary amine
2,5-Dichlorobenzylbromide [85482-13-9] C₇H₅BrCl₂ 239.92 2,5-dichlorobenzyl, bromide
N-Hydroxyethyl-2-chlorobenzylamine Not provided C₉H₁₁ClN₂O ~198.65 Hydroxyethyl, 2-chlorobenzyl

Key Observations :

  • Substitution Position : The 2,6-dichloro configuration in the target compound enhances steric hindrance and electronic deactivation compared to 2,4-dichloro isomers (e.g., 2,4-dichlorobenzylamine), which exhibit higher reactivity in nucleophilic substitutions due to reduced steric effects .
  • Functional Groups : The morpholine ring in the target compound provides a rigid, oxygen-containing heterocycle, improving solubility in polar aprotic solvents (e.g., DMF, DCM) compared to simpler benzylamines or bromides (e.g., 2,5-dichlorobenzylbromide) .
  • Reactivity : The chloromethyl group in the target compound is highly reactive toward nucleophiles, enabling facile functionalization. In contrast, 2,5-dichlorobenzylbromide requires harsher conditions (e.g., elevated temperatures) for similar reactions .
Physicochemical Properties
Property This compound 2,4-Dichlorobenzylamine 2,5-Dichlorobenzylbromide
Melting Point (°C) Not reported (oily liquid solidifies upon standing) 83–84 (bp at 5 mmHg) Not reported
Purity 97+% 97% 97%
Solubility High in DCM, DMF, ethyl acetate Moderate in water Low in polar solvents
Stability Stable under inert atmosphere Hygroscopic Light-sensitive

Notes:

  • The target compound’s morpholine ring enhances solubility in organic solvents, facilitating its use in liquid-phase reactions .
  • 2,4-Dichlorobenzylamine’s hygroscopic nature necessitates anhydrous handling, whereas the target compound’s stability simplifies storage .

Commercial Availability and Cost Analysis

Compound Supplier Price (25 g)
This compound Aaron Chemistry GmbH 11.77 EUR
2,5-Dichlorobenzylbromide Aaron Chemistry GmbH 43.87 EUR
2,4-Dichlorobenzylamine Kanto Reagents 6,500 JPY (10 mL)

Cost Efficiency: The target compound is more economical for large-scale synthesis compared to brominated analogues, reflecting streamlined production and lower halogenation costs .

Biological Activity

N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical pathways that involve the chlorination of benzylamine and subsequent reactions with morpholine derivatives. The specific synthetic routes can significantly influence the compound's efficacy and biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, related compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. A study demonstrated that derivatives with fluorine substitution exhibited selectivity against HDAC1, HDAC2, and HDAC3, with IC50 values indicating potent inhibitory effects on tumor cell lines such as HepG2 .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Studies have evaluated the antibacterial properties of similar chlorinated compounds against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with cellular processes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • HDAC Inhibition : By inhibiting HDACs, the compound can induce apoptosis in cancer cells and alter gene expression patterns associated with tumor growth.
  • Antimicrobial Mechanisms : The compound may disrupt microbial cell membranes or inhibit essential enzymes required for bacterial survival.

Case Studies

  • In Vitro Studies : A study involving the evaluation of similar compounds showed that they could significantly reduce cell viability in HepG2 cancer cells at concentrations as low as 1.30 μM, highlighting their potential as therapeutic agents .
  • Antimicrobial Efficacy : In laboratory tests, derivatives were found to be effective against a range of bacteria and fungi, demonstrating lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics .

Data Tables

Property Value
Molecular FormulaC12H13Cl2N2O
Molecular Weight272.15 g/mol
IUPAC NameThis compound
Anticancer IC50 (HepG2)1.30 μM
Antimicrobial MIC (E. coli)0.5 μg/mL

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